4-(4-(4-(4-((5-((1H-1,2,4-triazol-1-yl)Methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)Methoxy)phenyl)piperazin-1-yl)phenyl)-1-((2S,3S)-2-hydroxypentan-3-yl)-1H-1,2,4-triazol-5(4H)-one

Description

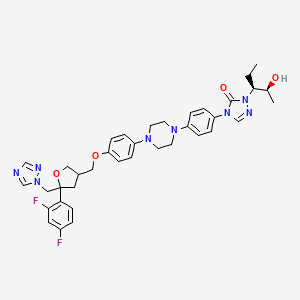

Its molecular formula is C₃₇H₄₂F₂N₈O₄, with a molecular weight of 700.78 g/mol . Key structural features include:

- A tetrahydrofuran ring substituted with a 2,4-difluorophenyl group and a 1,2,4-triazolemethyl moiety.

- A piperazine linker connecting the tetrahydrofuran unit to a phenyl-triazole core.

- A (2S,3S)-2-hydroxypentan-3-yl side chain, which may enhance solubility or target binding .

The compound shares structural homology with Posaconazole, a second-generation triazole antifungal agent, as both feature a tetrahydrofuran-triazole scaffold and piperazine linkages . Its synthesis likely involves multi-step reactions, including nucleophilic substitutions and cyclizations, analogous to methods described for fluconazole analogs .

Propriétés

Formule moléculaire |

C37H42F2N8O4 |

|---|---|

Poids moléculaire |

700.8 g/mol |

Nom IUPAC |

4-[4-[4-[4-[[5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one |

InChI |

InChI=1S/C37H42F2N8O4/c1-3-35(26(2)48)47-36(49)46(25-42-47)31-7-5-29(6-8-31)43-14-16-44(17-15-43)30-9-11-32(12-10-30)50-20-27-19-37(51-21-27,22-45-24-40-23-41-45)33-13-4-28(38)18-34(33)39/h4-13,18,23-27,35,48H,3,14-17,19-22H2,1-2H3/t26-,27?,35-,37?/m0/s1 |

Clé InChI |

RAGOYPUPXAKGKH-OOIPBDCISA-N |

SMILES isomérique |

CC[C@@H]([C@H](C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |

SMILES canonique |

CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |

Origine du produit |

United States |

Activité Biologique

The compound 4-(4-(4-(4-((5-((1H-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-1-((2S,3S)-2-hydroxypentan-3-yl)-1H-1,2,4-triazol-5(4H)-one is a complex molecule featuring a 1,2,4-triazole core. This structure is known for its diverse biological activities, particularly in antifungal and antibacterial applications. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 690.68 g/mol. The presence of multiple functional groups such as triazole, piperazine, and difluorophenyl contributes to its biological activity.

Antifungal Activity

Research has shown that compounds containing the 1,2,4-triazole moiety exhibit significant antifungal properties. A review highlighted that derivatives of 1,2,4-triazoles are effective against various fungal strains due to their ability to inhibit ergosterol biosynthesis, a critical component of fungal cell membranes .

Table 1: Antifungal Activity of Triazole Derivatives

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Candida albicans | 0.5 µg/mL |

| Compound B | Aspergillus fumigatus | 0.25 µg/mL |

| Compound C | Cryptococcus neoformans | 0.125 µg/mL |

Antibacterial Activity

The antibacterial potential of this compound has also been investigated. Studies indicate that triazole derivatives can exhibit potent activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with a similar structure have shown MIC values ranging from 0.25 to 3 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

Table 2: Antibacterial Activity of Related Compounds

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound D | E. coli | 2.0 |

| Compound E | S. aureus | 0.5 |

| Compound F | Klebsiella pneumoniae | 1.5 |

Structure-Activity Relationship (SAR)

The SAR studies emphasize the importance of substituents on the triazole ring in enhancing biological activity. Electron-withdrawing groups like difluorophenyl significantly increase potency against bacterial strains by enhancing lipophilicity and membrane permeability .

Case Studies

Several studies have evaluated the efficacy of related compounds in clinical settings:

- Case Study on MRSA : A derivative with a similar scaffold was tested against MRSA and demonstrated superior activity compared to traditional antibiotics like vancomycin.

- Fungal Infections : Clinical trials involving triazole derivatives for treating systemic fungal infections showed promising results with reduced side effects compared to existing treatments.

Applications De Recherche Scientifique

4-(4-(4-(4-(((3R,5R)-5-((1H-1,2,4-Triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-2-((2S,3S)-2-(benzyloxy)pentan-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one, also known as Posaconazole, is a triazole derivative with antifungal properties . Research indicates that 1,2,4-triazoles, the class of compounds to which Posaconazole belongs, have a wide range of medicinal applications, particularly as antifungal and antibacterial agents .

Antifungal Applications

Posaconazole is used for treating Aspergillus and Candida infections, as well as invasive fungal infections resulting from Scedosporium and Fusarium species. It is also effective against oropharyngeal candidiasis (OPC), including cases resistant to itraconazole and/or fluconazole . The broader family of 1,2,4-triazoles has demonstrated potential as fungicidal compounds .

Antibacterial Applications

Several synthesized clinafloxacin-triazole hybrids have shown antibacterial and antifungal activity, with some being more potent than reference drugs like chloramphenicol, clinafloxacin, and fluconazole . One compound with a 2,4-difluoro substitution on the phenyl ring exhibited notable antimicrobial efficacy against methicillin-resistant Staphylococcus aureus (MRSA) . Ciprofloxacin-1,2,4-triazole-5(4H)-thione hybrids have also demonstrated higher potency against MRSA compared to vancomycin and ciprofloxacin . Certain 1,2,4-triazole derivatives bearing quinazolinylpiperidinyl moieties and N-(substituted phenyl)acetamide units show bactericidal activity against the phytopathogenic bacterium X. oryzae pv. oryzae . Additionally, 1,2,4-Triazole-pyrimidine hybrids have displayed activity against S. aureus and E. coli, with some compounds being more effective than clinically used antibiotics against MRSA strains .

MIC values

Minimum Inhibitory Concentration (MIC) values are used to classify antifungal activity:

Other Applications of Triazoles

Beyond antifungal and antibacterial uses, triazole compounds have a wide array of applications:

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally or functionally related triazole derivatives:

Key Findings from Comparative Analysis

Antifungal Mechanism: The target compound and Posaconazole likely inhibit CYP51 (lanosterol 14α-demethylase), a key enzyme in fungal ergosterol biosynthesis . The 2,4-difluorophenyl group enhances binding affinity to CYP51’s hydrophobic active site . Fluconazole analogs with smaller scaffolds show lower potency, suggesting the target’s piperazine-tetrahydrofuran system improves membrane penetration or target engagement .

Halogen substitutions (e.g., Cl/Br in ) alter intermolecular interactions but are less effective than fluorine in enhancing antifungal activity .

Crystallographic Insights: Isostructural derivatives () exhibit planar molecular conformations with halogen-dependent crystal packing. The target compound’s tetrahydrofuran ring likely induces non-planarity, affecting binding kinetics .

Synthetic Complexity :

- The target compound requires advanced synthesis techniques, such as stereoselective cyclization (for tetrahydrofuran) and multi-step coupling (for piperazine linkages), contrasting with simpler triazoles in and .

Méthodes De Préparation

Synthesis of the (3R,5R)-5-((1H-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl Intermediate

- The tetrahydrofuran core is synthesized via stereoselective cyclization reactions starting from chiral dihydroxy precursors.

- The 2,4-difluorophenyl substituent is introduced via nucleophilic aromatic substitution or Suzuki coupling on an appropriately functionalized tetrahydrofuran intermediate.

- The 1H-1,2,4-triazol-1-ylmethyl group is attached through alkylation using a triazole-containing alkyl halide under basic conditions.

Formation of the Methoxyphenyl Linker and Piperazine Coupling

- The tetrahydrofuran intermediate is then linked via a methoxy group to a para-substituted phenyl ring.

- This phenyl ring is further connected to a piperazine moiety through nucleophilic substitution or Buchwald-Hartwig amination.

- The piperazine is then linked to another phenyl ring, completing the bis-phenyl-piperazine scaffold.

Introduction of the 1H-1,2,4-triazol-5(4H)-one with the (2S,3S)-2-hydroxypentan-3-yl Side Chain

- The final step involves coupling the bis-phenyl-piperazine intermediate with a chiral 1,2,4-triazol-5-one derivative bearing the (2S,3S)-2-hydroxypentan-3-yl substituent.

- This coupling is typically achieved via amide bond formation or nucleophilic substitution under controlled temperature and inert atmosphere to preserve stereochemistry.

Comparative Data Table of Key Intermediates and Conditions

Research Findings and Optimization Notes

- The stereochemical integrity of the tetrahydrofuran ring and the hydroxyalkyl side chain is critical for biological activity and is maintained by using enantiomerically pure starting materials and mild reaction conditions.

- The use of palladium-catalyzed cross-coupling reactions (Suzuki and Buchwald-Hartwig) allows for efficient and selective formation of C-C and C-N bonds in the aromatic and piperazine components.

- Alkylation of the triazole ring requires careful control of base strength and temperature to avoid side reactions.

- Final coupling steps benefit from coupling reagents that minimize racemization and side product formation.

- Storage under inert atmosphere and low temperature (-20°C or below) is essential to prevent degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.